2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenoxy group, and a chlorobenzoate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 2-ethoxy-4-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl intermediate, followed by its reaction with 2-chlorobenzoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE
- 2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE
Uniqueness
2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23ClN2O5 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H23ClN2O5/c1-3-31-23-14-18(10-13-22(23)33-25(30)20-6-4-5-7-21(20)26)15-27-28-24(29)16-32-19-11-8-17(2)9-12-19/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
JKRNARSFBKRQGO-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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